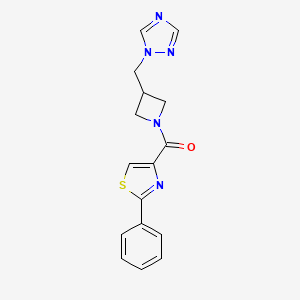

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone: is a complex organic compound that features a combination of azetidine, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the triazole and thiazole groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological pathways.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone: shares similarities with other compounds containing azetidine, triazole, or thiazole rings.

This compound: is unique due to the specific combination of these moieties, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, allowing it to participate in diverse chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, an azetidine moiety, and a phenylthiazole group, which are known to contribute to various biological activities. The presence of the triazole moiety is particularly significant as it is associated with antifungal properties and the inhibition of cytochrome P450 enzymes in fungi.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to the target molecule exhibit antimicrobial and antifungal properties . The triazole group is known for its ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis.

| Activity | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of cytochrome P450 enzymes | |

| Antibacterial | Disruption of bacterial cell wall synthesis |

Anticancer Activity

Recent research has highlighted the anticancer potential of similar triazole-containing compounds. For instance, a study demonstrated that derivatives with a triazole structure exhibited significant cytotoxicity against various cancer cell lines, including BT-474 and MCF-7. The IC50 values for these compounds were reported as low as 0.99 μM, indicating potent activity against breast cancer cells .

A specific derivative analogous to the target compound was evaluated for its cytotoxic effects on BT-474 cells. The study utilized assays such as MTT for viability and flow cytometry for apoptosis analysis. Results indicated that the compound induced apoptosis through cell cycle arrest at sub-G1 and G2/M phases .

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| BT-474 | 0.99 ± 0.01 | Apoptosis induction via cell cycle arrest | |

| MCF-7 | 27.3 | Cytotoxicity via disruption of tubulin polymerization |

Pharmacological Implications

The diverse biological activities suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting infections and cancer. Its structural components are conducive to modulating various biological pathways.

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-16(20-6-12(7-20)8-21-11-17-10-18-21)14-9-23-15(19-14)13-4-2-1-3-5-13/h1-5,9-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPXNXUHGNZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.